molecular formula C6H4Cl2IN B13656507 4,6-Dichloro-3-iodo-2-methylpyridine

4,6-Dichloro-3-iodo-2-methylpyridine

Cat. No.: B13656507
M. Wt: 287.91 g/mol
InChI Key: KWLMBTJQTDXBQV-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-iodo-2-methylpyridine is an organic compound with the molecular formula C6H4Cl2IN It is a halogenated pyridine derivative, characterized by the presence of chlorine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 4,6-dichloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dichloro-3-iodo-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-iodo-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a halogenated pyridine, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-iodopyridine
  • 3-Iodo-4-methoxypyridine
  • 4,6-Dichloro-2-methylpyridine

Uniqueness

4,6-Dichloro-3-iodo-2-methylpyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

4,6-dichloro-3-iodo-2-methylpyridine

InChI

InChI=1S/C6H4Cl2IN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3

InChI Key

KWLMBTJQTDXBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)I

Origin of Product

United States

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